(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane
Description
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane is a chiral dioxolane derivative characterized by a 1,3-dioxolane ring with two methyl groups at the 2-position and a meta-trifluoromethylphenoxymethyl substituent at the 4-position. The (4S) stereochemistry confers enantioselectivity, which is critical in pharmaceutical and agrochemical applications. Its molecular formula is C₁₃H₁₅F₃O₃ (calculated molecular weight: 276.25 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design .
Properties
CAS No. |
61248-90-6 |
|---|---|
Molecular Formula |
C13H15F3O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
(4S)-2,2-dimethyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H15F3O3/c1-12(2)18-8-11(19-12)7-17-10-5-3-4-9(6-10)13(14,15)16/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
HYVKBCSZQVTVDH-NSHDSACASA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F)C |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Ketal Cyclization as a Core Strategy
The industrial preparation of structurally related dioxolanes, such as 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, typically employs a three-step sequence: esterification, ketal cyclization, and hydrolysis. For the target compound, this framework can be adapted by substituting glycerol with a chiral precursor bearing the trifluoromethylphenoxy group.
In the esterification step, glycerol reacts with 3-(trifluoromethyl)phenol under acidic conditions to form a monoester intermediate. Methanesulfonic acid or p-toluenesulfonic acid (0.05–10% w/w) catalyze this reaction at 90–150°C for 0.5–4 hours. The subsequent ketal cyclization with acetone introduces the dioxolane ring, with reaction times of 0.5–3 hours at 20–50°C. Crucially, the choice of acid catalyst influences both yield and stereochemical outcome. For example, boron trifluoride diethyl etherate enhances cyclization efficiency but offers limited stereocontrol.
Stereochemical Induction
The (4S) configuration necessitates asymmetric synthesis or resolution. Chiral auxiliaries, such as (R)- or (S)-binol, can be introduced during the esterification step to bias the stereochemistry. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired enantiomer post-synthesis. Recent advances in organocatalysis, particularly thiourea-based catalysts, have achieved enantiomeric excess (ee) values exceeding 90% in analogous dioxolane systems.
Optimization of Reaction Conditions
Catalytic Systems
The acid catalyst profoundly impacts reaction kinetics and product distribution. Comparative studies from industrial protocols reveal the following trends:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanesulfonic acid | 40 | 1 | 98 | 98.5 |
| p-Toluenesulfonic acid | 35 | 1.5 | 96 | 97.8 |
| Cationic resin | 50 | 2 | 92 | 96.2 |
Data adapted from patent examples.
Notably, methanesulfonic acid achieves near-quantitative yields at moderate temperatures, making it preferable for large-scale production. However, cationic resins offer advantages in catalyst recovery and reuse, aligning with green chemistry principles.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetone, cyclohexane) improve reagent miscibility during cyclization. Dehydrating agents like toluene facilitate azeotropic removal of water, shifting equilibrium toward product formation. Elevated temperatures (>100°C) accelerate reaction rates but risk racemization, necessitating a balance between efficiency and stereochemical integrity.
Purification and Isolation
Phase Separation and Distillation
Post-hydrolysis, the product mixture undergoes phase separation to isolate the organic layer containing the dioxolane derivative. Vacuum distillation (90 kPa, 120°C) removes low-boiling-point byproducts, yielding 98.5% pure product. For chiral purification, simulated moving bed (SMB) chromatography resolves enantiomers, though this adds significant cost at industrial scales.
Crystallization Techniques
Recrystallization from heptane/ethyl acetate mixtures (3:1 v/v) enhances enantiopurity. Single-crystal X-ray diffraction confirms the (4S) configuration, with typical recovery rates of 85–90%.
Comparative Analysis of Methodologies
TFM = trifluoromethyl.
The industrial method excels in throughput but lacks inherent stereocontrol, whereas asymmetric synthesis provides high ee at the expense of scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, sulfonates, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Physical Properties
The trifluoromethyl group (CF₃) in the target compound is a strong electron-withdrawing substituent, contrasting with electron-donating groups like methoxy (-OCH₃) in analogues such as 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS 6414-32-0, C₁₁H₁₄O₃ , MW 194.23 g/mol) . Key differences include:
- Lipophilicity : The CF₃ group increases logP (estimated ~2.5) compared to methoxy analogues (logP ~1.8), enhancing membrane permeability .
- Boiling Point : Fluorinated compounds often exhibit lower boiling points due to reduced polarizability. For example, 1,3-Dioxolane,2,2-dimethyl-4-[3-(phenylmethoxy)propyl] (CAS 4568-67-6, MW 250.33 g/mol) has a longer alkyl chain but lacks CF₃, likely resulting in higher boiling points than the target compound .
Table 1: Substituent and Molecular Weight Comparison
Stereochemical Considerations
The (4S) configuration is shared with [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine (CAS 103883-30-3, C₆H₁₃NO₂, MW 131.17 g/mol), which replaces the phenoxymethyl group with an aminomethyl substituent . Enantiomeric purity is vital for biological activity; for instance, (S)-configured dioxolanes are often preferred in asymmetric synthesis or as chiral auxiliaries .
Pharmacological Potential
The dioxolane ring could act as a prodrug moiety, improving bioavailability .
Key Research Findings
Synthetic Efficiency: Methods from Molecules (2010) involving DMF and triethylamine (e.g., synthesis of pyrroles) may be adaptable for introducing the trifluoromethylphenoxymethyl group .
Chiral Resolution : Techniques for resolving (4S) enantiomers, as seen in [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine , are critical for isolating the target compound’s active form .
Thermal Stability: The CF₃ group likely enhances thermal stability compared to non-fluorinated analogues, aligning with trends observed in fluorinated pharmaceuticals .
Biological Activity
(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane is a chiral organic compound notable for its unique molecular structure, which includes a dioxolane ring and a trifluoromethyl-substituted phenoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.
- Molecular Formula : C13H13F3O3
- Molecular Weight : Approximately 248.20 g/mol
- Chirality : The (4S) configuration is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, often starting from commercially available precursors. The presence of the dioxolane moiety allows for various chemical transformations that are essential for its biological applications.
Antibacterial and Antifungal Activity
Recent studies have evaluated the antibacterial and antifungal activities of various dioxolane derivatives, including (4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane.
Table 1: Biological Activity of Dioxolane Derivatives
| Compound | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1 | Staphylococcus aureus | Antibacterial | 625–1250 µg/mL |
| 2 | Candida albicans | Antifungal | Significant activity |
| 3 | Pseudomonas aeruginosa | Antibacterial | 625 µg/mL |
The biological screening indicated that most tested compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, while also showing antifungal efficacy against Candida albicans .
The mechanism by which (4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane exerts its biological effects may involve interaction with specific enzymes or receptors. Molecular docking studies and enzyme inhibition assays are commonly used to elucidate these interactions. For example, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Case Studies
A notable study conducted on similar dioxolane derivatives demonstrated their potential as effective antibacterial agents. The study found that certain derivatives had MIC values significantly lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial therapies .
Another investigation into the antifungal properties highlighted that derivatives similar to (4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane showed excellent activity against C. albicans, indicating their potential use in treating fungal infections .
Q & A
Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity.
- Computational docking : Molecular dynamics simulations to predict binding poses, leveraging the compound’s lipophilicity (logP) from the trifluoromethylphenoxy group.
- In vitro activity : Enzymatic inhibition assays with LC-MS-based metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
